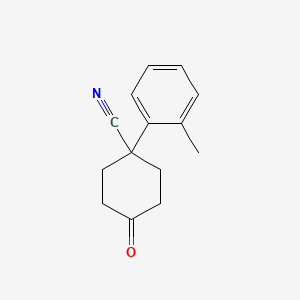

4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile

Description

Significance in Contemporary Organic Synthesis

The primary significance of 4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile in modern organic synthesis lies in its utility as a versatile scaffold. The presence of a ketone and a nitrile group allows for a wide range of chemical transformations. The ketone can undergo reactions such as reduction, oximation, and aldol (B89426) condensations, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. This dual reactivity enables the construction of diverse and complex molecular architectures.

A commonly employed method for the synthesis of related 4-oxo-1-arylcyclohexanecarbonitriles involves a base-catalyzed condensation reaction. While specific documented syntheses for the o-tolyl derivative are not extensively detailed in readily available literature, a plausible route would involve the Michael addition of o-tolylacetonitrile to cyclohexenone, or a related Thorpe-Ziegler type cyclization.

Role in Pharmaceutical and Material Sciences Research

While direct research on the pharmaceutical and material science applications of this compound is limited in publicly accessible records, the broader class of cyclohexanecarbonitrile (B123593) and cyclohexanone (B45756) derivatives has shown significant potential.

In the realm of pharmaceutical research , structurally similar compounds are investigated for a variety of biological activities. For instance, certain cyclohexanone derivatives have been explored for their potential as anticancer agents. nih.gov The cyclohexanecarbonitrile scaffold is also present in molecules designed as enzyme inhibitors, such as inhibitors for PIM-1 kinase, which is a target in oncology research. The specific stereoelectronic properties imparted by the o-tolyl group in this compound could lead to unique biological activities, making it a compound of interest for medicinal chemists.

In material science , the rigid cyclohexyl core and the reactive functional groups suggest potential applications in the synthesis of novel polymers and functional materials. The nitrile group can be polymerized or modified to introduce specific functionalities into a polymer backbone. The presence of the aromatic tolyl group can also influence the material's thermal and mechanical properties.

Structural Elucidation and Fundamental Chemical Characteristics Overview

The fundamental chemical characteristics of this compound are derived from its molecular structure. The IUPAC name for this compound is 1-(2-methylphenyl)-4-oxocyclohexane-1-carbonitrile.

| Property | Value |

| Molecular Formula | C14H15NO |

| Molecular Weight | 213.28 g/mol |

| CAS Number | 65619-09-2 |

| Key Functional Groups | Ketone, Nitrile, Aromatic Ring |

Detailed structural elucidation would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry to confirm the connectivity and stereochemistry of the molecule. X-ray crystallography could provide definitive information on its three-dimensional structure in the solid state. However, specific spectral data for this compound are not widely published.

Scope and Objectives of Current Research Trajectories

Given the limited specific research on this compound, current research trajectories are likely focused on a few key areas. A primary objective would be the development and optimization of efficient synthetic routes to this compound and its analogs.

Further research would likely involve exploring its reactivity and utility as a building block in the synthesis of novel heterocyclic compounds and other complex organic molecules. A significant area of future investigation would be the systematic evaluation of its biological activity. Screening this compound against various biological targets, such as kinases and other enzymes, could uncover potential therapeutic applications. Similarly, its incorporation into new materials could be explored to assess its impact on their properties. The unique steric and electronic nature of the ortho-tolyl substituent compared to its meta and para isomers warrants a comparative study of their respective chemical and biological properties.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylphenyl)-4-oxocyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-11-4-2-3-5-13(11)14(10-15)8-6-12(16)7-9-14/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYQPOYEXMIQDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2(CCC(=O)CC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00503804 | |

| Record name | 1-(2-Methylphenyl)-4-oxocyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65619-09-2 | |

| Record name | 1-(2-Methylphenyl)-4-oxocyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Development for 4 Oxo 1 O Tolyl Cyclohexanecarbonitrile

Established Synthetic Pathways

Established methods for synthesizing 4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile and related structures primarily rely on robust and well-understood reaction mechanisms. These pathways are favored for their reliability and the availability of starting materials.

Base-Catalyzed Condensation Approaches

Base-catalyzed condensation reactions are a cornerstone in the synthesis of this target molecule. These reactions typically involve the formation of a carbanion intermediate, which then acts as a nucleophile. A plausible and efficient method for the synthesis of this compound is the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgewadirect.comorganic-chemistry.org

The selection of appropriate reactants is critical for a successful synthesis. A highly effective strategy involves the use of an α,β-unsaturated cyclohexanone (B45756) derivative, namely cyclohex-2-en-1-one, as the Michael acceptor. youtube.com The Michael donor would be a derivative of ortho-tolunitrile, specifically o-tolylacetonitrile. bldpharm.comchemscene.com The acidic methylene (B1212753) proton of o-tolylacetonitrile, situated between the aromatic ring and the nitrile group, can be readily abstracted by a strong base to form a resonance-stabilized carbanion. This carbanion then undergoes a 1,4-addition to the cyclohex-2-en-1-one.

| Reactant Role | Selected Compound | Rationale |

| Michael Acceptor | Cyclohex-2-en-1-one | Provides the basic cyclohexanone framework and the electrophilic site for conjugate addition. |

| Michael Donor | o-Tolylacetonitrile | Contains the o-tolyl group and a nitrile, with an acidic proton that allows for carbanion formation. bldpharm.comchemscene.com |

An alternative, though more complex, pathway could involve an initial Knoevenagel condensation of cyclohexanone with an activated form of o-tolualdehyde, followed by subsequent reaction steps to introduce the nitrile group and adjust the oxidation state. However, the Michael addition represents a more direct and convergent approach.

The choice of base is crucial for the deprotonation of the o-tolylacetonitrile to proceed efficiently. Strong, non-nucleophilic bases are preferred to avoid side reactions. Sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly employed for such transformations. wikipedia.org

Sodium hydride, a powerful base, irreversibly deprotonates the active methylene compound, driving the reaction forward. Potassium tert-butoxide is another strong base that is highly effective in organic solvents. wikipedia.org The relative strength of these bases can influence reaction rates and yields. Sodium hydride is often considered a stronger base than potassium tert-butoxide. wikipedia.org

Interactive Data Table: Comparison of Catalytic Bases

| Base | Formula | pKa of Conjugate Acid | Key Characteristics |

| Sodium Hydride | NaH | ~35 (for H₂) wikipedia.org | Very strong, non-nucleophilic, heterogeneous reaction conditions are common. |

| Potassium tert-Butoxide | KOtBu | ~18 (for tert-butanol) | Strong, sterically hindered, soluble in many organic solvents. |

The solvent plays a critical role in facilitating the nucleophilic attack by solvating the ions and influencing the reactivity of the base. Aprotic polar solvents are generally preferred for these types of reactions.

Dimethylformamide (DMF) is an excellent choice as it effectively solvates cations, leaving the anionic nucleophile more reactive. This can lead to higher reaction yields. ambeed.comcymitquimica.com Tetrahydrofuran (THF) is another suitable aprotic solvent. It is less polar than DMF but is effective, especially when used with reagents like sodium hydride. The use of crown ethers, such as 15-crown-5, can enhance the reactivity of sodium hydride in THF by sequestering the sodium cation. organic-chemistry.org

Interactive Data Table: Solvent Properties and Their Impact

| Solvent | Abbreviation | Dielectric Constant (approx.) | Characteristics |

| Dimethylformamide | DMF | 37 | High polarity, effectively solvates cations, enhances nucleophilicity. ambeed.comcymitquimica.com |

| Tetrahydrofuran | THF | 7.5 | Moderately polar, good general-purpose solvent for organometallic reactions. |

Advanced Synthetic Strategies and Analogous Preparations

While base-catalyzed condensations are the most direct route, other advanced methods can be considered, particularly those used in the synthesis of structurally similar biaryl compounds.

Decarboxylative coupling methods represent an alternative for creating carbon-carbon bonds. However, for the specific synthesis of this compound, this is a less direct approach. It would likely involve the coupling of a cyclohexanone derivative bearing a carboxylic acid group with an aryl partner. More relevant to analogous structures is the Suzuki coupling reaction, which is widely used to synthesize biaryl compounds like o-tolyl benzonitrile (B105546) (OTBN), a key intermediate for various pharmaceuticals. rsc.org This suggests that forming the bond between the tolyl group and the cyclohexyl ring could potentially be achieved through modern cross-coupling strategies under different synthetic contexts, although the Michael addition remains the more probable and straightforward method for the target compound.

Ozonolysis-Based Synthetic Analogs

Ozonolysis is a powerful organic reaction where the oxidative cleavage of unsaturated bonds in alkenes or alkynes by ozone (O₃) results in the formation of carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This method is a cornerstone in organic synthesis, providing a route to valuable products from readily available olefin feedstocks. researchgate.net The reaction proceeds through the formation of an unstable intermediate known as a molozonide, which rearranges to a more stable ozonide. Subsequent work-up of the ozonide cleaves the carbon-carbon double bond, yielding aldehydes, ketones, or carboxylic acids, depending on the work-up conditions used. masterorganicchemistry.com

While direct synthesis of this compound via ozonolysis is not a primary route, the technique is highly relevant for creating synthetic analogs or key precursors. For instance, a hypothetical precursor containing a strategically placed exocyclic double bond on the cyclohexane (B81311) ring could be cleaved via ozonolysis to install the required ketone functionality at the C4 position. The choice of workup is critical; a reductive workup, typically using agents like dimethyl sulfide (B99878) (DMS) or zinc, would yield the desired ketone, whereas an oxidative workup with hydrogen peroxide would lead to a carboxylic acid, which is undesirable in this context. masterorganicchemistry.com The ozonolysis of cyclic alkenes specifically results in a single linear product containing two carbonyl groups. youtube.com This strategy is widely employed in both academic and industrial settings, including in the synthesis of pharmaceutical compounds. researchgate.netnih.gov

Reaction Optimization and Mechanistic Investigations

Optimizing the synthesis of complex molecules like this compound is crucial for maximizing yield, ensuring high purity, and developing commercially viable processes. This involves a detailed study of reaction parameters and a deep understanding of the underlying chemical mechanisms.

Influence of Temperature and Base Selection on Product Purity and Yield

Temperature and the choice of base are critical variables that can significantly influence the outcome of nitrile syntheses. In many synthetic routes to nitriles, such as the van Leusen reaction which converts ketones to nitriles, the base is not merely a proton scavenger but an active participant in the catalytic cycle. rsc.org The selection of a suitable base—ranging from strong inorganic bases to milder organic ones—can dictate reaction rate, equilibrium position, and the formation of side products.

For a substituted cyclohexanone derivative, an inappropriately strong base could lead to undesired side reactions such as self-condensation or epimerization at chiral centers adjacent to the carbonyl group. Temperature control is equally vital. While higher temperatures can increase reaction rates, they can also promote the formation of impurities and decomposition of the desired product. Conversely, lower temperatures may lead to impractically long reaction times. The optimal conditions are therefore a carefully determined balance, often identified through systematic screening. In biocatalytic approaches, parameters like temperature and pH are known to have subtle and interactive effects on enzyme activity and stability, which directly impacts yield and purity. almacgroup.com

Table 1: Hypothetical Influence of Reaction Parameters on Nitrile Synthesis

| Parameter | Condition | Expected Effect on Yield | Expected Effect on Purity | Rationale |

|---|---|---|---|---|

| Base | Strong (e.g., t-BuOK) | May Decrease | May Decrease | Increased potential for side reactions (e.g., aldol (B89426) condensation). |

| Weak (e.g., K₂CO₃) | May Increase | May Increase | Favors the desired reaction pathway over side reactions. nih.gov | |

| Temperature | High (e.g., >100 °C) | Variable | May Decrease | Accelerates all reactions, potentially leading to decomposition or byproducts. |

This table represents generalized principles in organic synthesis as applied to the target compound.

Computational Insights into Synthesis Mechanisms (e.g., Nitrile Group Lowering LUMO Energy)

Computational chemistry provides powerful insights into reaction mechanisms that are often difficult to probe experimentally. Density Functional Theory (DFT) calculations, in particular, can be used to model molecular structures, reaction pathways, and electronic properties. nih.gov A key feature of the nitrile group (–C≡N) is its strong electron-withdrawing nature. researchgate.net

This property has a profound effect on the electronic structure of the molecule. Specifically, the presence of the nitrile group is expected to significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the this compound scaffold. nih.gov A lower LUMO energy makes the molecule a better electron acceptor and more susceptible to nucleophilic attack. nih.gov This is particularly relevant at the carbonyl carbon, which is already electrophilic. Computational models can quantify this effect and help rationalize the reactivity of the compound. For instance, understanding the LUMO distribution can predict the most likely sites for nucleophilic addition, a common reaction type for ketones. This knowledge is invaluable for designing more efficient synthetic routes and avoiding unwanted reactions. nih.gov

Table 2: Predicted Electronic Properties of Cyclohexanone Scaffolds

| Compound | Key Functional Group | Predicted LUMO Energy | Predicted Electrophilicity |

|---|---|---|---|

| Cyclohexanone | Ketone | High | Moderate |

| 4-Oxocyclohexanecarbonitrile | Ketone, Nitrile | Low | High |

This table illustrates the general electronic effect of adding an electron-withdrawing nitrile group, based on principles from computational studies. nih.govresearchgate.net

Scalability Considerations and Process Chemistry

Translating a laboratory-scale synthesis to an industrial process introduces a new set of challenges related to safety, cost-effectiveness, and robustness. For nitrile synthesis, a primary concern on a manufacturing scale is often the use of highly toxic cyanide reagents, which can generate hazardous waste. rsc.org Modern process chemistry seeks to develop cyanide-free alternatives. rsc.orgresearchgate.net One such approach is the use of reagents like p-tosylmethyl isocyanide (TosMIC) in flow chemistry setups, which can improve safety and efficiency. rsc.org

Key considerations for scaling up the synthesis of this compound include:

Reagent Selection: Replacing hazardous reagents (e.g., metal cyanides) with safer, more environmentally benign alternatives. organic-chemistry.org

Process Type: Transitioning from batch processing to continuous flow chemistry can offer better control over reaction parameters (temperature, pressure, mixing), improve safety by minimizing the volume of hazardous materials at any given time, and enhance reproducibility. rsc.org

Catalyst Optimization: For catalyzed reactions, minimizing catalyst loading without sacrificing efficiency is crucial for reducing costs. This includes exploring both metal-based and biocatalytic options. almacgroup.com

Work-up and Purification: Developing efficient and scalable purification methods, such as crystallization over chromatographic separation, is essential for achieving the required purity on a large scale.

Many modern nitrile syntheses are designed to be practical and scalable, allowing for preparation on a multigram scale under mild conditions. organic-chemistry.org

Handling and Safety Protocols in Nitrile Synthesis

The synthesis of nitriles requires strict adherence to safety protocols due to the nature of the reagents and the products themselves. thieme-connect.de Nitriles are versatile intermediates but can be hazardous. algoreducation.com

Key Safety Considerations:

Toxicity of Reagents: Traditional methods often employ alkali metal cyanides (e.g., KCN, NaCN), which are acutely toxic and can release deadly hydrogen cyanide (HCN) gas upon contact with acid. algoreducation.comstudysmarter.co.uk

Product Hazards: While organic nitriles are generally less acutely toxic than inorganic cyanide salts, they can still be harmful and may be capable of generating hydrogen cyanide upon hydrolysis or combustion. thieme-connect.de

Engineering Controls: All manipulations involving toxic cyanides or volatile nitriles must be performed in a well-ventilated chemical fume hood to prevent inhalation of fumes. thieme-connect.de

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, lab coats, and chemically resistant gloves, is mandatory to prevent skin and eye contact.

Waste Disposal: Cyanide-containing waste is highly toxic and must be disposed of according to strict regulatory guidelines. Decontamination procedures, such as treatment with sodium hypochlorite (B82951) to oxidize cyanide to the less toxic cyanate, are often required. thieme-connect.de

Chemical Reactivity and Transformation Studies of 4 Oxo 1 O Tolyl Cyclohexanecarbonitrile

Oxidation Reactions of the Ketone Moiety

The ketone group in 4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile is susceptible to oxidation, which can lead to the formation of carboxylic acid derivatives. This transformation typically involves the cleavage of a carbon-carbon bond adjacent to the carbonyl group.

Conversion to Carboxylic Acid Derivatives (e.g., 4-oxo-1-(o-tolyl)cyclohexanecarboxylic acid)

While specific literature on the direct oxidation of this compound to 4-oxo-1-(o-tolyl)cyclohexanecarboxylic acid is limited, analogous reactions with similar cyclic ketones suggest that this conversion is feasible. The oxidation would likely proceed through the formation of an enolate intermediate, followed by oxidative cleavage.

Applications of Oxidizing Agents (e.g., Potassium Permanganate (B83412), Chromium Trioxide)

Strong oxidizing agents are typically employed for the oxidation of ketones. Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are classic reagents for this purpose. The reaction conditions for such transformations are generally harsh, often requiring elevated temperatures and strong acidic or basic media. The choice of oxidant and conditions can influence the reaction's efficiency and selectivity.

| Oxidizing Agent | Typical Conditions | Expected Product |

| Potassium Permanganate | Basic, aqueous, heat | 4-oxo-1-(o-tolyl)cyclohexanecarboxylic acid |

| Chromium Trioxide | Acidic (e.g., Jones oxidation) | 4-oxo-1-(o-tolyl)cyclohexanecarboxylic acid |

Reduction Reactions of the Ketone Functionality

The ketone carbonyl group is readily reduced to a secondary alcohol, offering a route to a different class of derivatives.

Formation of Alcohol Derivatives (e.g., 4-hydroxy-1-(o-tolyl)cyclohexanecarbonitrile)

The reduction of the ketone in this compound yields 4-hydroxy-1-(o-tolyl)cyclohexanecarbonitrile. This transformation introduces a hydroxyl group, which can serve as a handle for further functionalization. The stereochemistry of the resulting alcohol (cis or trans relative to the nitrile group) can often be controlled by the choice of the reducing agent and reaction conditions.

Employment of Reducing Agents (e.g., Lithium Aluminum Hydride, Sodium Borohydride)

Metal hydride reagents are commonly used for the reduction of ketones. Sodium borohydride (B1222165) (NaBH4) is a milder reducing agent that is selective for aldehydes and ketones, making it suitable for this transformation in the presence of the nitrile group. chemistrysteps.com Lithium aluminum hydride (LiAlH4) is a much stronger reducing agent and would also effectively reduce the ketone. acs.orglibretexts.org However, with LiAlH4, there is a potential for the concurrent reduction of the nitrile group to a primary amine, especially under forcing conditions. libretexts.org

| Reducing Agent | Typical Solvents | Key Characteristics |

| Sodium Borohydride | Protic solvents (e.g., methanol (B129727), ethanol) | Milder, more selective for the ketone. chemistrysteps.com |

| Lithium Aluminum Hydride | Aprotic ethers (e.g., diethyl ether, THF) | Stronger, may also reduce the nitrile. acs.orglibretexts.org |

Nucleophilic Substitution Reactions Involving the Nitrile Group

The nitrile group in this compound can undergo nucleophilic attack, most commonly leading to its hydrolysis to a carboxylic acid or an amide under acidic or basic conditions. The tertiary nature of the carbon to which the nitrile is attached can influence the reaction rates.

Under controlled conditions, it is possible to achieve partial hydrolysis to the corresponding primary amide, 4-oxo-1-(o-tolyl)cyclohexanecarboxamide. This reaction is often carried out using a mineral acid or a base in the presence of a limited amount of water. For instance, the use of potassium hydroxide (B78521) in tert-butyl alcohol has been reported as a method for the hydrolysis of nitriles to amides.

| Reagent/Condition | Product |

| H2SO4 (conc.), heat | 4-oxo-1-(o-tolyl)cyclohexanecarboxylic acid |

| KOH, t-BuOH, H2O | 4-oxo-1-(o-tolyl)cyclohexanecarboxamide |

Synthesis of Amides and Other Derivatives (e.g., 4-oxo-1-(o-tolyl)cyclohexanecarboxamide)

The nitrile functionality of this compound serves as a valuable precursor for the synthesis of various derivatives, most notably amides. The conversion of the nitrile to its corresponding primary amide, 4-oxo-1-(o-tolyl)cyclohexanecarboxamide, is a common and fundamental transformation.

This conversion is typically achieved through partial hydrolysis of the nitrile group. The reaction can be catalyzed by either acid or base, with careful control of reaction conditions such as temperature and reaction time being crucial to prevent over-hydrolysis to the carboxylic acid. youtube.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄ or HCl) and water, the nitrile is protonated, which increases its electrophilicity and facilitates nucleophilic attack by water. A series of proton transfers and tautomerization steps leads to the formation of the primary amide.

Base-Catalyzed Hydrolysis: Alternatively, treatment with a hydroxide source (e.g., NaOH or KOH) in an aqueous or alcoholic solution can effect the same transformation. youtube.com The hydroxide ion directly attacks the electrophilic carbon of the nitrile, and subsequent protonation of the resulting intermediate yields the amide.

Beyond the primary amide, the nitrile group can be a gateway to other derivatives. For instance, reaction with hydrogen peroxide in a basic solution (the Radziszewski reaction) offers another mild method for amide synthesis.

Table 1: Synthetic Routes to 4-oxo-1-(o-tolyl)cyclohexanecarboxamide

| Reagents | Catalyst | Conditions | Product |

|---|---|---|---|

| H₂O | H₂SO₄ or HCl | Heat | 4-oxo-1-(o-tolyl)cyclohexanecarboxamide |

| H₂O | NaOH or KOH | Heat | 4-oxo-1-(o-tolyl)cyclohexanecarboxamide |

| H₂O₂ | NaOH | Mild | 4-oxo-1-(o-tolyl)cyclohexanecarboxamide |

Reactant Specificity and Reaction Conditions (e.g., Amines, Alcohols, Acidic/Basic Media)

The reactivity of this compound is specific to its functional groups, allowing for selective transformations under controlled conditions.

Reactions at the Ketone Group: The carbonyl group is susceptible to nucleophilic attack.

Alcohols: In the presence of an acid catalyst (e.g., p-toluenesulfonic acid), the ketone reacts with alcohols (like methanol or ethanol) to form ketals. This reaction is often used as a protecting strategy for the ketone while other transformations are carried out on the nitrile group.

Amines: The ketone can react with primary or secondary amines under acidic or basic conditions to form imines or enamines, respectively. These reactions are fundamental in constructing more complex nitrogen-containing molecules.

Reducing Agents: The ketone can be selectively reduced to a secondary alcohol (4-hydroxy-1-(o-tolyl)cyclohexanecarbonitrile) using hydride reagents like sodium borohydride (NaBH₄). This reaction is typically performed in an alcoholic solvent and is chemoselective for the ketone over the more resistant nitrile group. compoundchem.com

Reactions at the Nitrile Group: The nitrile group can undergo a variety of transformations.

Hydrolysis: As discussed, controlled hydrolysis in acidic or basic media yields the amide, while more vigorous conditions (prolonged heating) lead to the formation of 4-oxo-1-(o-tolyl)cyclohexanecarboxylic acid. youtube.com

Reduction: The nitrile can be reduced to a primary amine (1-(aminomethyl)-4-oxo-1-(o-tolyl)cyclohexane) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. youtube.comcompoundchem.com Unlike NaBH₄, LiAlH₄ is strong enough to reduce both the nitrile and the ketone.

Organometallic Reagents: Reaction with Grignard reagents or organolithium compounds can lead to the formation of ketones after hydrolysis of the intermediate imine, providing a route for carbon-carbon bond formation at this position.

Table 2: Reactivity Summary

| Functional Group | Reagent Class | Example Reagent(s) | Typical Conditions | Product Type |

|---|---|---|---|---|

| Ketone | Alcohols | Ethanol (B145695), Methanol | Acid catalyst (e.g., TsOH) | Ketal |

| Ketone | Reducing Agents | NaBH₄ | Alcoholic solvent | Secondary Alcohol |

| Nitrile | Hydrolysis | H₂O, H⁺ or OH⁻ | Heat | Amide or Carboxylic Acid |

| Nitrile | Reducing Agents | LiAlH₄ | Anhydrous ether | Primary Amine |

Stereoelectronic Effects of the ortho-Tolyl Substituent on Reactivity

The presence of the ortho-tolyl group at the C1 position of the cyclohexane (B81311) ring introduces significant stereoelectronic effects that influence the molecule's reactivity.

Steric Hindrance: The o-tolyl group is sterically demanding. Its proximity to the nitrile group at the quaternary C1 center creates a crowded environment. This steric bulk can hinder the approach of nucleophiles or reagents to the nitrile carbon, potentially slowing down reactions at this site compared to a less substituted nitrile.

Conformational Influence: The bulky substituent likely influences the conformational equilibrium of the cyclohexane ring. While cyclohexanones typically undergo ring flipping, the large o-tolyl group will have a strong preference for an equatorial position to minimize steric strain (A-value). This conformational bias can affect the reactivity at the C4-ketone by influencing the accessibility of the axial and equatorial faces of the carbonyl group to attacking reagents. researchgate.net For example, reduction of the ketone may show a degree of diastereoselectivity, favoring the approach of a hydride reagent from the less hindered face of the ring.

Electronic Effects: The tolyl group, specifically the methyl substituent on the aromatic ring, is weakly electron-donating through induction and hyperconjugation. While this electronic effect is transmitted through several sigma bonds, it can subtly influence the electron density of the cyclohexane scaffold. However, the steric effects of the bulky aryl group are generally considered to be the dominant factor governing the molecule's reactivity and selectivity. mdpi.com

Functional Group Interconversions for Scaffold Diversification

Functional group interconversions (FGIs) are essential for leveraging the this compound scaffold to create a diverse library of related compounds. imperial.ac.uk Both the ketone and nitrile groups are excellent handles for a wide array of synthetic modifications. compoundchem.comub.edu

Transformations of the Nitrile Group:

Nitrile to Carboxylic Acid: Complete hydrolysis under harsh acidic or basic conditions converts the nitrile to a carboxylic acid, 4-oxo-1-(o-tolyl)cyclohexanecarboxylic acid.

Carboxylic Acid to Ester: The resulting acid can be esterified, for example, by reaction with an alcohol under acidic conditions (Fischer esterification), to yield compounds like methyl 4-oxo-1-(o-tolyl)cyclohexanecarboxylate. synquestlabs.comchemscene.com

Nitrile to Primary Amine: A powerful reduction using LiAlH₄ converts the nitrile directly to a primary amine. youtube.com This introduces a basic center and a versatile nucleophilic handle for further derivatization.

Transformations of the Ketone Group:

Ketone to Alcohol: Reduction with NaBH₄ provides the corresponding secondary alcohol, 4-hydroxy-1-(o-tolyl)cyclohexanecarbonitrile.

Alcohol to Halide/Sulfonate: The newly formed alcohol can be converted into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base like pyridine. ub.edu This sulfonate ester can then be displaced by various nucleophiles (e.g., halides, azides) in Sₙ2 reactions to introduce new functional groups with inversion of stereochemistry. ub.edu

These interconversions allow for systematic modification of the scaffold at two distinct positions, enabling the exploration of structure-activity relationships in medicinal chemistry or the synthesis of complex molecular architectures.

Spectroscopic Characterization Methodologies and Advanced Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to map out the carbon skeleton and the environment of each proton.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

The ¹H NMR spectrum of 4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile provides a wealth of information about the number of different types of protons and their neighboring atoms. The spectrum is expected to show distinct signals for the aromatic protons of the o-tolyl group and the aliphatic protons of the cyclohexanone (B45756) ring.

The four aromatic protons on the o-tolyl group will appear in the downfield region, typically between 7.0 and 7.5 ppm, with their exact chemical shifts and coupling patterns being influenced by their positions relative to the methyl group and the point of attachment to the cyclohexanone ring. The methyl group protons of the o-tolyl substituent will give rise to a singlet in the upfield region, expected around 2.2-2.4 ppm.

The eight protons on the cyclohexanone ring will exhibit complex splitting patterns in the aliphatic region of the spectrum, generally between 1.5 and 3.0 ppm. These protons are diastereotopic and their signals will be influenced by their axial or equatorial positions and their proximity to the carbonyl group and the bulky o-tolyl substituent. The protons adjacent to the carbonyl group (at C2 and C6) are expected to be the most deshielded of the ring protons.

Predicted ¹H NMR Chemical Shifts

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (o-tolyl) | 7.0 - 7.5 | Multiplet |

| Cyclohexanone Ring | 1.5 - 3.0 | Multiplets |

| Methyl (o-tolyl) | 2.2 - 2.4 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton and Nitrile Carbon Identification

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule and offers valuable insight into their chemical environment. For this compound, a total of 14 distinct carbon signals are anticipated in the broadband decoupled spectrum.

The most downfield signal will correspond to the carbonyl carbon (C=O) of the cyclohexanone ring, typically appearing in the range of 200-210 ppm. The nitrile carbon (C≡N) is also characteristic, with its resonance expected around 118-125 ppm. nih.gov The chemical shift of this nitrile carbon is particularly sensitive to the stereochemistry at the C1 position.

The aromatic carbons of the o-tolyl group will resonate in the 125-140 ppm region. The quaternary carbon of the tolyl group attached to the cyclohexane (B81311) ring will likely be in the upper end of this range. The methyl carbon of the tolyl group will appear at a much higher field, typically around 20-22 ppm. The remaining carbons of the cyclohexanone ring will be found in the aliphatic region of the spectrum, generally between 25 and 50 ppm.

Predicted ¹³C NMR Chemical Shifts

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 200 - 210 |

| Aromatic (o-tolyl) | 125 - 140 |

| Nitrile (C≡N) | 118 - 125 |

| Cyclohexanone Ring | 25 - 50 |

| Methyl (o-tolyl) | 20 - 22 |

Infrared (IR) Spectroscopy for Functional Group Fingerprinting

Infrared spectroscopy is an essential technique for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound will be dominated by the characteristic absorption bands of its ketone and nitrile moieties.

Distinctive Absorptions of Ketone (C=O) and Nitrile (C≡N) Moieties

A strong and sharp absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the cyclohexanone ring is expected in the region of 1700-1725 cm⁻¹. The exact position of this band can provide subtle information about the ring strain and electronic environment.

The nitrile group (C≡N) will exhibit a characteristic absorption in the region of 2220-2260 cm⁻¹. This band is typically of medium intensity and is a clear indicator of the presence of the nitrile functionality. The presence of these two distinct bands provides strong evidence for the assigned structure.

Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Absorption (cm⁻¹) |

| Ketone (C=O) | Stretch | 1700 - 1725 |

| Nitrile (C≡N) | Stretch | 2220 - 2260 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

Mass Spectrometry (MS) for Molecular Ion Analysis

Mass spectrometry provides the molecular weight of a compound and can offer clues about its structure through the analysis of fragmentation patterns. For this compound, the molecular formula is C₁₄H₁₅NO, which corresponds to a molecular weight of 213.28 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at an m/z value corresponding to this molecular weight. Fragmentation patterns may include the loss of the nitrile group (CN), the tolyl group, or parts of the cyclohexanone ring, providing further structural confirmation.

Advanced Spectroscopic Probes for Conformational Analysis

The conformational preferences of the flexible cyclohexanone ring are of significant interest. The presence of a bulky o-tolyl group and a nitrile group at the C1 position introduces considerable steric interactions that will dictate the most stable conformation.

Research on related cyclohexanecarbonitrile (B123593) systems has shown that the ¹³C NMR chemical shift of the nitrile carbon is a powerful diagnostic tool for determining its axial or equatorial orientation. nih.gov In general, an equatorially oriented nitrile carbon at a quaternary center resonates at a lower field (further downfield) compared to its axial counterpart. nih.gov For this compound, the steric bulk of the o-tolyl group would likely favor a conformation where it occupies the equatorial position to minimize 1,3-diaxial interactions. Consequently, the nitrile group would be in the axial position. This would be expected to result in an upfield chemical shift for the nitrile carbon in the ¹³C NMR spectrum, likely in the range of 118-122 ppm. nih.gov

Further conformational insights could be gained through advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy, which can reveal through-space proximities between protons, helping to confirm the relative stereochemistry and preferred conformation of the molecule.

Computational Chemistry and Theoretical Modeling of 4 Oxo 1 O Tolyl Cyclohexanecarbonitrile

Molecular Dynamics Simulations:The conformational space and dynamic behavior of 4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile remain unexplored through molecular dynamics simulations.

The field of computational chemistry is continually expanding, and it is possible that this compound may become the subject of future research. Such studies would provide valuable insights into its chemical behavior and potential applications. Until then, the topics outlined remain open questions for scientific investigation.

Applications of 4 Oxo 1 O Tolyl Cyclohexanecarbonitrile in Applied Research

Building Block Utility in Complex Organic Synthesis

The unique structural features of 4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile, which include a reactive ketone group, a nitrile moiety, and a tolyl-substituted quaternary carbon, render it a valuable intermediate in the field of organic synthesis. Chemists utilize this compound as a scaffold to construct more complex molecular architectures. The presence of multiple functional groups allows for a variety of chemical transformations, enabling the synthesis of diverse derivatives.

The laboratory synthesis of this compound itself is most commonly achieved through a base-catalyzed condensation reaction. This process typically involves the reaction of cyclohexanone (B45756) with an o-tolunitrile (B42240) derivative or o-tolualdehyde, followed by the introduction of the nitrile group under controlled conditions. The choice of reagents, such as the base (commonly sodium hydride or potassium tert-butoxide) and the solvent (aprotic solvents like dimethylformamide or tetrahydrofuran), is crucial for optimizing the reaction yield and purity of the final product.

Pharmaceutical Research and Development of Potential Drug Candidates

In the realm of medicinal chemistry, this compound serves as a starting material for the development of potential new drug candidates. Its structural framework is seen as a promising template for designing molecules that can interact with biological targets.

Targeting Specific Enzymes and Receptors in Biological Systems

The exploration of derivatives of this compound is a key area of research. The core structure can be chemically modified to create a library of related compounds, which can then be screened for their ability to bind to and modulate the activity of specific enzymes and receptors in the body. The goal of this research is to identify novel compounds that could potentially be developed into treatments for various diseases.

While specific enzymes and receptors targeted by derivatives of this compound are a subject of ongoing investigation, the general approach involves leveraging the compound's functional groups to achieve desired interactions with the active sites of these biological macromolecules.

In Vitro and In Vivo Investigations of Biological Activity

To assess the therapeutic potential of compounds derived from this compound, researchers conduct a series of in vitro (laboratory-based) and in vivo (animal-based) studies. These investigations are essential to understand the biological effects of the new molecules.

A significant focus of the biological evaluation of compounds related to this compound is the assessment of their potential as anticancer agents. Scientists use established cancer cell lines, such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer), as models to screen for cytotoxic (cell-killing) effects.

While direct and specific data for this compound is not extensively available in published literature, the general methodology involves exposing these cancer cell lines to various concentrations of the test compound and measuring cell viability. The results are often expressed as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The table below illustrates hypothetical data for such an experiment, demonstrating how the anticancer activity of a compound would be typically presented.

| Cell Line | Compound | IC50 (µM) |

| MCF-7 | Compound X | Data not available |

| HeLa | Compound X | Data not available |

| A549 | Compound X | Data not available |

| This table is for illustrative purposes only, as specific experimental data for this compound against these cell lines is not publicly available. |

Understanding how a potential drug candidate exerts its effects at the molecular level is a critical aspect of pharmaceutical research. For compounds showing promising biological activity, further studies are conducted to elucidate their mechanism of action.

One of the key mechanisms by which anticancer drugs can work is by interfering with the synthesis of Deoxyribonucleic Acid (DNA). DNA replication is a fundamental process for cell division, and cancer cells, which are characterized by rapid and uncontrolled proliferation, are particularly vulnerable to agents that disrupt this process.

Research in this area would investigate whether this compound or its derivatives can inhibit the incorporation of nucleotides, the building blocks of DNA, into new DNA strands. Such studies are crucial for validating the compound's potential as a therapeutic agent and for guiding the design of more potent and selective derivatives. However, specific studies detailing the inhibition of DNA synthesis by this compound are not currently found in the public scientific literature.

Elucidation of Molecular Mechanisms of Action

Induction of Programmed Cell Death (Apoptosis) via Caspase Activation

No published studies were found that investigate the ability of this compound to induce apoptosis through the activation of caspases.

Cell Cycle Arrest at Specific Checkpoints (e.g., G2/M phase)

There is currently no available research on the effects of this compound on cell cycle progression.

Structure-Activity Relationship (SAR) Studies for Biological Target Interactions

No structure-activity relationship studies for this compound have been published in the scientific literature.

Case Studies on Biological Efficacy and Cellular Responses

No case studies detailing the biological efficacy or cellular responses to this compound could be located.

Preclinical Assessment and Efficacy Evaluation

Information regarding the preclinical assessment or efficacy evaluation of this specific compound is not available in the public domain.

Exploration in Material Science for Novel Materials with Unique Properties

There is no current research indicating that this compound has been explored for applications in material science.

Comparative Studies with Analogous Cyclohexanecarbonitrile Derivatives

Impact of Aromatic Substituent Position on Reactivity (e.g., ortho- vs. meta-tolyl)

The positional isomerism of the methyl group on the tolyl ring leads to distinct differences in reactivity between the ortho-, meta-, and para-tolyl derivatives of 4-oxocyclohexanecarbonitrile. These differences are primarily attributable to a combination of steric hindrance and electronic effects.

The ortho-tolyl isomer is unique due to the proximity of the methyl group to the cyclohexyl core. This proximity introduces significant steric hindrance around the quaternary carbon and the axial and equatorial faces of the cyclohexane (B81311) ring. quora.comlibretexts.org This steric bulk can impede the approach of reagents to the carbonyl group and the nitrile, potentially slowing down reactions such as reduction of the ketone or hydrolysis of the nitrile. For instance, in reactions involving nucleophilic attack at the carbonyl carbon, the ortho-methyl group can clash with the incoming nucleophile, raising the activation energy of the reaction compared to its meta and para counterparts. numberanalytics.com

In contrast, the meta-tolyl derivative experiences less direct steric hindrance from the methyl group at the reaction centers of the cyclohexane ring. The methyl group is positioned further away, and its steric influence is therefore diminished.

The para-tolyl isomer, similar to the meta-isomer, does not exert a direct steric effect on the cyclohexyl moiety. The methyl group is located at the opposite end of the aromatic ring from the point of attachment, leaving the reactive centers of the cyclohexanone (B45756) ring unencumbered.

| Isomer | Dominant Effect on Reactivity | Predicted Reactivity at Ketone/Nitrile |

|---|---|---|

| ortho-Tolyl | Steric Hindrance | Lowest |

| meta-Tolyl | Inductive Effect (weakly electron-donating) | Intermediate |

| para-Tolyl | Hyperconjugation & Inductive Effect (electron-donating) | Highest |

Steric and Electronic Influences of Substitution Patterns

The substitution pattern on the aromatic ring governs the interplay of steric and electronic effects, which are fundamental to understanding the chemical behavior of these cyclohexanecarbonitrile (B123593) derivatives.

Steric Influences: The most significant steric influence is observed in the ortho-tolyl derivative. The ortho-methyl group can restrict the rotation of the tolyl ring and influence the conformational preference of the cyclohexane ring. This steric hindrance can play a crucial role in stereoselective reactions, potentially directing the approach of a reagent to the less hindered face of the molecule. numberanalytics.com For reactions such as the formation of an enolate, the ortho-methyl group could influence the regioselectivity if different enolates can be formed.

For the meta- and para-tolyl isomers, the steric effects originating from the methyl group are negligible at the reactive sites of the cyclohexyl ring. Their reactivity is therefore more directly governed by electronic factors.

Electronic Influences: The electronic nature of the tolyl group is modulated by the position of the methyl substituent. The methyl group is generally considered to be weakly electron-donating. This property can be quantified by Hammett substituent constants (σ).

para-Tolyl (p-CH₃): The Hammett constant (σₚ) for a para-methyl group is approximately -0.17. The negative value indicates its electron-donating nature, which is a combination of a weak +I (inductive) effect and a +R (resonance or hyperconjugation) effect. This increased electron density can slightly influence the reactivity of the nitrile and ketone groups.

meta-Tolyl (m-CH₃): The Hammett constant (σₘ) for a meta-methyl group is approximately -0.07. This value primarily reflects the inductive effect, as resonance effects are not transmitted to the meta position. The electron-donating effect is therefore weaker than in the para-isomer.

ortho-Tolyl (o-CH₃): A standard Hammett constant for the ortho position is not well-defined because of the significant contribution of steric effects, which are not accounted for in the Hammett equation. numberanalytics.com

| Substituent Position | Hammett Constant (σ) | Primary Electronic Effect |

|---|---|---|

| para | -0.17 | Inductive and Hyperconjugation (Electron-donating) |

| meta | -0.07 | Inductive (Weakly electron-donating) |

| ortho | N/A (Steric effects dominate) | Inductive and Hyperconjugation (often overshadowed by steric hindrance) |

Differentiation from Unsubstituted and Variously Substituted Cyclohexanecarbonitriles

The introduction of a tolyl group, regardless of the methyl position, differentiates these compounds from the unsubstituted 4-oxo-1-phenylcyclohexanecarbonitrile . The phenyl derivative serves as a baseline for understanding the electronic effects of the aromatic ring without the influence of a methyl substituent. The tolyl group, being more electron-rich than a simple phenyl group, can subtly alter the reactivity.

Compared to unsubstituted 4-oxocyclohexanecarbonitrile , the presence of any 1-aryl group introduces significant steric bulk and electronic effects. The aryl group itself is a bulky substituent that will influence the conformational equilibrium of the cyclohexane ring and the accessibility of reagents to the functional groups.

When compared to cyclohexanecarbonitriles with other substituents, the tolyl group's influence can be put into perspective. For example, a more strongly electron-withdrawing group like a nitrophenyl substituent would significantly decrease the electron density of the aromatic ring and, through inductive effects, could increase the electrophilicity of the carbonyl carbon. Conversely, a more strongly electron-donating group like a methoxyphenyl substituent would have the opposite effect.

The reactivity of the nitrile group can also be affected. The electron-donating tolyl group might slightly decrease the electrophilicity of the nitrile carbon compared to a phenyl or an electron-withdrawing aryl group, potentially affecting the rates of hydrolysis or addition reactions to the nitrile. libretexts.org

Purification and Isolation Methodologies for Research Grade 4 Oxo 1 O Tolyl Cyclohexanecarbonitrile

Chromatographic Techniques (e.g., Flash Column Chromatography)

Flash column chromatography is a highly effective and commonly utilized method for the purification of organic compounds like 4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile. This technique separates compounds based on their differential adsorption to a stationary phase while being moved through the column by a mobile phase. The choice of stationary and mobile phases is critical for achieving optimal separation.

For compounds of this nature, silica (B1680970) gel is a standard and effective stationary phase due to its polarity and ability to separate moderately polar compounds. The mobile phase, or eluent, is typically a mixture of a non-polar solvent and a more polar solvent. A common eluent system for the purification of substituted cyclohexanones is a mixture of hexane (B92381) and ethyl acetate. The ratio of these solvents is optimized to ensure that the target compound moves through the column at an appropriate rate, allowing for its separation from less polar and more polar impurities.

The progress of the separation is monitored by techniques such as thin-layer chromatography (TLC), which helps in identifying the fractions containing the purified product. Once the fractions containing the pure this compound are collected, the solvent is removed under reduced pressure to yield the purified compound.

Detailed Research Findings for Chromatographic Purification

While specific research detailing the flash column chromatography of this compound is not extensively published, general principles for similar compounds suggest the following parameters:

| Parameter | Typical Value/System |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient |

| Elution Gradient | Starting with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity. |

| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |

Recrystallization Procedures for Purity Enhancement

Recrystallization is a powerful technique for the final purification of solid organic compounds. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

For this compound, a mixed solvent system is often employed for recrystallization. A typical procedure would involve dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble, such as ethanol (B145695). Subsequently, a second solvent in which the compound is less soluble, such as water, is added dropwise until the solution becomes slightly turbid. The solution is then allowed to cool slowly to room temperature, and further cooled in an ice bath to promote the formation of well-defined crystals. The impurities, being present in smaller quantities, remain in the solution.

The purified crystals are then collected by filtration, washed with a small amount of the cold recrystallization solvent to remove any adhering impurities, and dried under vacuum to remove residual solvent. The purity of the recrystallized product can be assessed by its melting point, which should be sharp and within a narrow range for a pure compound.

Detailed Research Findings for Recrystallization

Specific studies on the recrystallization of this compound are not widely available. However, based on the purification of analogous compounds, the following solvent systems are likely to be effective:

| Solvent System | Rationale |

| Ethanol/Water | The compound is likely soluble in hot ethanol and less soluble in water, making this a suitable system for inducing crystallization upon cooling. |

| Ethyl Acetate/Hexane | Similar to the solvent system used in chromatography, this combination can be effective for recrystallization. The compound would be dissolved in hot ethyl acetate, followed by the addition of hexane to decrease its solubility. |

Future Research Directions and Emerging Paradigms

Development of Enantioselective Synthetic Routes

The synthesis of single enantiomers of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. For 4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile, which possesses a stereocenter at the C1 position, the development of enantioselective synthetic methods is a critical and promising area of research.

Currently, the synthesis of related 1-aryl-4-oxocyclohexanecarbonitriles often results in racemic mixtures. Future research will likely focus on the application of chiral catalysts to achieve high levels of enantioselectivity. Organocatalysis, in particular, presents a powerful tool. Chiral amines, prolinol silyl (B83357) ethers, and phosphoric acids have been successfully employed in the asymmetric synthesis of related cyclic nitriles and ketones. nih.govresearchgate.netrsc.org For instance, a chiral (R)-diphenylprolinol silyl ether has been used to catalyze tandem Michael/aldol (B89426) reactions to produce highly functionalized spiro[cyclohexane-1,3′-indolin]-2′-ones with excellent enantioselectivity (>99% ee). nih.gov This suggests that similar catalytic systems could be adapted for the enantioselective synthesis of this compound.

Another promising approach is transition metal catalysis. Chiral rhodium and cobalt complexes have shown remarkable efficacy in the asymmetric synthesis of substituted cyclohexanes. nih.govrsc.org A key strategy involves the kinetic resolution of racemic intermediates or the desymmetrization of prochiral precursors. Recent advances in chain-walking catalysis offer a modular approach to kinetically control the stereochemistry of substituted cyclohexanes, a technique that could be adapted for this target molecule. nih.gov

Table 1: Potential Catalytic Systems for Enantioselective Synthesis

| Catalyst Type | Potential Catalyst Examples | Expected Outcome |

| Organocatalysts | Chiral Prolinol Silyl Ethers, Chiral Phosphoric Acids | High enantioselectivity in Michael additions or cyclization reactions. |

| Transition Metal Catalysts | Chiral Rhodium (II) Carboxylates, Chiral Cobalt Complexes | Asymmetric C-H functionalization or conjugate additions. |

Expansion of Bioactive Derivative Synthesis

The 4-arylcyclohexanone framework is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities. Research on related 4-amino-4-arylcyclohexanones has revealed potent analgesic properties, with some compounds showing activity comparable to morphine. beilstein-journals.orgresearchgate.net This precedent strongly suggests that this compound could serve as a valuable starting material for a new generation of bioactive molecules.

Future work will likely involve the chemical modification of the ketone and nitrile functionalities to explore the structure-activity relationship (SAR). For example, reductive amination of the ketone could yield a series of amino derivatives, analogous to the known analgesic compounds. The nitrile group offers another handle for chemical elaboration, potentially being converted to amides, tetrazoles, or other bioisosteres to modulate the compound's pharmacokinetic and pharmacodynamic properties.

Furthermore, the core structure is a prime candidate for the synthesis of spirocyclic compounds, which are of increasing interest in drug discovery due to their rigid three-dimensional structures. The intramolecular cyclization of derivatives of this compound could lead to novel spiro[cyclohexane-1,2'-indan] or spiro[cyclohexane-1,3'-indoline] (B1315622) scaffolds, which have been identified in various bioactive natural products and medicinal agents. nih.govnih.govresearchgate.net

Integration into Advanced Functional Materials

The unique combination of a polar nitrile group and a bulky, aromatic tolyl substituent makes this compound an intriguing candidate for the development of advanced functional materials, particularly in the realm of liquid crystals.

The cyanobiphenyl moiety is a well-established mesogen, forming the basis of many nematic liquid crystals used in display technologies. nih.gov While this compound itself may not be liquid crystalline, its rigid core and polar nitrile group are desirable features. Future research could explore the synthesis of derivatives where the cyclohexanone (B45756) ring is modified to promote mesophase formation. For instance, esterification or etherification at the 4-position with long alkyl chains could induce liquid crystalline behavior. researchgate.netbeilstein-journals.org The chirality of the molecule, if synthesized enantioselectively, could also be exploited to create chiral nematic (cholesteric) liquid crystals, which have applications in thermochromic sensors and optical films. beilstein-journals.org

Beyond liquid crystals, the reactivity of the ketone and nitrile groups allows for the incorporation of this scaffold into polymeric materials. As a monomer or a cross-linking agent, it could impart specific thermal or optical properties to the resulting polymer.

Machine Learning and Artificial Intelligence in Predictive Chemistry

The future of chemical research is increasingly intertwined with the power of machine learning (ML) and artificial intelligence (AI). For a molecule like this compound, where experimental data is sparse, predictive chemistry can play a pivotal role in guiding research efforts. beilstein-journals.orgnih.gov

ML models can be trained on large datasets of known reactions to predict the optimal conditions for the synthesis of this specific compound, potentially saving significant experimental time and resources. chemrxiv.orgnih.govrsc.org For instance, a neural network model could be developed to recommend the most suitable catalysts, solvents, and temperatures for its enantioselective synthesis based on the vast repository of published chemical reactions. rsc.org

Furthermore, ML algorithms can be used to predict the physicochemical and biological properties of hypothetical derivatives of this compound. By generating virtual libraries of related compounds and using quantitative structure-activity relationship (QSAR) models, researchers can prioritize the synthesis of derivatives with the highest probability of desired bioactivity or material properties. rsc.org This in silico screening can dramatically accelerate the discovery of new drug candidates or functional materials.

Table 2: Applications of Machine Learning in the Study of this compound

| Application Area | Machine Learning Technique | Potential Impact |

| Synthesis Planning | Retrosynthesis Prediction Algorithms | Suggestion of novel and efficient synthetic routes. |

| Reaction Optimization | Bayesian Optimization, Neural Networks | Prediction of optimal reaction conditions (catalyst, solvent, temperature). |

| Property Prediction | Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) | In silico screening of virtual libraries for desired biological or material properties. |

Q & A

Q. What are the standard synthetic routes for preparing 4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile?

The compound is typically synthesized via base-catalyzed condensation of o-tolualdehyde with cyclohexanone, followed by nitrile group introduction. For example, describes a route starting with ketone-aldehyde condensation using a base (e.g., NaOH or KOH), followed by cyanation with KCN or TMSCN under controlled pH. Reaction conditions (temperature, solvent) must be optimized to avoid side products like over-alkylation . outlines an alternative ozonolysis-based method for analogous nitriles, though this requires specialized handling of ozone and safety precautions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm the cyclohexanone ring structure, o-tolyl substituent, and nitrile group. For instance, the ketone carbonyl appears as a downfield signal (~210 ppm in 13C NMR), while the nitrile carbon resonates near ~120 ppm .

- IR Spectroscopy : Strong absorption bands for C=O (~1700 cm⁻¹) and C≡N (~2250 cm⁻¹) validate functional groups .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 199.25 (consistent with C₁₃H₁₃NO) confirm the molecular weight .

Q. How can researchers ensure purity during synthesis?

Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) is standard. specifies HPLC analysis (C18 column, acetonitrile/water mobile phase) to achieve >97% purity, with residual solvents monitored via GC-MS .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic/nucleophilic sites. For example, the nitrile group’s electron-withdrawing effect lowers the LUMO energy at the cyclohexanone carbonyl, making it susceptible to nucleophilic attack. highlights similar studies on trifluoromethyl analogs, where substituent electronic effects were quantified using Mulliken charges .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

Fluorine or chlorine substitution on the aryl ring (as in and ) enhances metabolic stability and binding affinity in enzyme inhibition assays. For instance, 4-fluorophenyl analogs showed improved IC₅₀ values in kinase inhibition studies due to increased hydrophobic interactions . notes that bulky substituents (e.g., thiophene rings) may sterically hinder target binding, reducing efficacy .

Q. How should researchers resolve contradictions in reported reaction yields?

Discrepancies in yields (e.g., 60% in vs. 45% in for similar routes) may arise from differences in workup protocols or side reactions. Systematic optimization (e.g., varying reaction time, temperature, or catalyst loading) and kinetic studies (e.g., in situ IR monitoring) can identify critical parameters. ’s crystallographic data for a chlorophenyl analog suggests steric effects from o-tolyl groups may slow intermediate formation .

Q. What strategies mitigate toxicity risks in pharmacological studies?

- In vitro assays : Use hepatic microsomes to assess metabolic stability and reactive metabolite formation (e.g., cyanide release from nitrile hydrolysis).

- Structural analogs : describes replacing the nitrile with a carboxylic acid bioisostere to reduce toxicity while retaining activity .

- Safety protocols : Follow ’s guidelines for handling nitriles (e.g., PPE, fume hoods, emergency cyanide antidote kits) .

Methodological Tables

Table 1. Key Physicochemical Properties

| Property | Value | Method (Reference) |

|---|---|---|

| Molecular Weight | 199.25 g/mol | PubChem |

| Melting Point | 98–102°C (lit.) | Differential Scanning Calorimetry |

| LogP (Partition Coeff.) | 1.85 (predicted) | DFT Calculation |

Table 2. Comparison of Synthetic Routes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.